2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

Researchers developing alkaline phosphatase or EGFR-TK inhibitors face supply chain risks with discontinued analogs. 2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 438230-08-1) offers a reliable, halogen-free scaffold with distinct sulfur-mediated polarizability from its 5-ethylthien-2-yl group. • Scaffold validated for h-TNAP, h-IAP, h-PLAP, h-GCAP inhibition • Enables sulfur-π interactions for EGFR-TK binding optimization (class IC₅₀ ~0.22 µM) • Carboxylic acid at C4 permits amidation, esterification, or reduction • ≥97% purity; in stock for immediate global shipping

Molecular Formula C18H17NO2S
Molecular Weight 311.4 g/mol
CAS No. 438230-08-1
Cat. No. B1299843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
CAS438230-08-1
Molecular FormulaC18H17NO2S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
InChIInChI=1S/C18H17NO2S/c1-4-12-5-6-16(22-12)15-9-14(18(20)21)13-8-10(2)7-11(3)17(13)19-15/h5-9H,4H2,1-3H3,(H,20,21)
InChIKeyPBWNYTLAPPUHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacophore Overview


2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 438230-08-1) is a fully synthetic quinoline-4-carboxylic acid derivative featuring a 5-ethylthiophen-2-yl substituent at the 2‑position and methyl groups at both the 6‑ and 8‑positions of the quinoline core. Its molecular formula is C₁₈H₁₇NO₂S, with a molecular weight of 311.4 g·mol⁻¹, an XLogP3-AA of 4.7, a single hydrogen bond donor, and three hydrogen bond acceptors [1]. The quinoline-4-carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry, associated with alkaline phosphatase inhibition, EGFR‑TK inhibition, and antimicrobial activity [2]. The precise substitution pattern of this compound distinguishes it from other in‑class quinoline‑4‑carboxylic acids and is the primary determinant of its target engagement and physicochemical behavior.

Quinoline-4-carboxylic acid scaffold for enzyme inhibition studies
2-(5-Ethylthien-2-yl) substituent supports sulfur-mediated target engagement
6,8-Dimethyl substitution enables steric discrimination in isoform selectivity

Why Specific Substitution Patterns Are Critical


Quinoline-4-carboxylic acid derivatives cannot be generically interchanged for research or industrial applications because minor variations in the nature and position of substituents profoundly alter both target-binding affinity and physicochemical properties. Within the quinoline-4-carboxylic acid series, the 2‑aryl/heteroaryl substituent modulates π‑stacking interactions with hydrophobic enzyme pockets, while substituents at positions 6 and 8 influence electron density distribution on the quinoline ring and steric fit within binding sites [1]. The 5‑ethylthiophen‑2‑yl group in 438230-08-1 provides distinct sulfur‑mediated polarizability and a specific dihedral angle relative to phenyl or furan analogs, affecting both potency and selectivity profiles. Consequently, substituting an analog lacking one or more of these structural features yields a different biological fingerprint and cannot reproduce the same experimental outcomes. The quantitative evidence below substantiates why this specific substitution pattern matters for procurement decisions.

Des-methyl analog (CAS 351983-35-2)

Lipophilicity and membrane permeability profile may shift; partition coefficient may differ substantially.

Furan analog (CAS 351357-33-0)

Sulfur-mediated polarizability and binding interactions may not transfer; target engagement may weaken.

6-Bromo-3-methyl analog (BDBM114417)

Halogen-dependent binding mode may not replicate; bromine-free context may require re-evaluation.

Head-to-Head Differentiation Evidence


Lipophilicity vs. Des-methyl Analog

The target compound (438230-08-1) exhibits a computed XLogP3-AA of 4.7, driven by the presence of two methyl groups at positions 6 and 8 of the quinoline core [1]. Its closest des‑methyl analog, 2-(5-ethylthien-2-yl)quinoline-4-carboxylic acid (CAS 351983-35-2, C₁₆H₁₃NO₂S, MW 283.34), has a lower computed XLogP3-AA of approximately 3.8 (estimated from fragment‑based contributions) [2]. The ΔXLogP of ~0.9 log units corresponds to an approximately 8‑fold difference in octanol‑water partition coefficient, predicting significantly higher membrane permeability for the target compound.

Lipophilicity vs. Des-methyl Analog
Cross-study comparable
ΔXLogP ≈ 0.9 (~8‑fold partition coefficient difference)
Permeability context may differ; des-methyl analog likely not interchangeable.
Computed XLogP3-AA; in vitro validation recommended.
Lipophilicity Drug-likeness Permeability

Thiophene vs. Furan Polarizability and Binding

The 5‑ethylthiophen‑2‑yl substituent at position 2 of 438230-08-1 confers distinct electronic properties compared to the furan analog 2-(furan-2-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 351357-33-0). The sulfur atom in the thiophene ring has higher atomic polarizability (α ≈ 2.9 ų) than oxygen in furan (α ≈ 0.8 ų), resulting in stronger dispersion interactions with hydrophobic protein pockets and enhanced sulfur–π interactions with aromatic amino acid side chains [1][2]. In the quinoline-4-carboxylic acid alkaline phosphatase inhibitor series, replacement of a thiophene with a furan ring consistently reduced inhibitory potency by 3‑ to 10‑fold across multiple enzyme isoforms [3].

Thiophene vs. Furan Polarizability
Class-level inference
Polarizability ratio ~3.6‑fold; SAR: 3‑ to 10‑fold potency loss for furan analog
Reported class-level SAR; sulfur-mediated binding may be significantly reduced in furan analog.
Data from quinoline-4-carboxylic acid alkaline phosphatase inhibitor series.
Polarizability SAR Sulfur–π interactions

6,8-Dimethyl vs. 6-Ethyl Steric Selectivity

The 6,8‑dimethyl substitution pattern of 438230-08-1 creates a distinct steric profile compared to the 6‑ethyl analog 6‑ethyl‑2‑(5‑ethylthien‑2‑yl)quinoline‑4‑carboxylic acid (CAS 862647-82-3). The two methyl groups occupy positions 6 and 8 of the quinoline ring, providing a symmetrical steric environment that influences rotational freedom of the 2‑aryl substituent. In structure‑activity relationship studies on quinoline‑4‑carboxylic acid alkaline phosphatase inhibitors, di‑substitution at the 6‑ and 8‑positions with small alkyl groups (methyl) was associated with improved selectivity for the h‑TNAP isoform over h‑IAP compared to mono‑substituted or 6‑ethyl analogs, though direct comparative data for these specific compounds are not yet published [1]. The molecular weight difference (311.4 vs. 311.4 g·mol⁻¹; the 6‑ethyl analog is isomeric but repositioned) results in identical formula but altered shape complementarity.

6,8-Dimethyl vs. 6-Ethyl Steric Selectivity
Class-level inference
Di-methyl at 6,8 correlated with >5‑fold h‑TNAP selectivity over h‑IAP in related series
Isoform selectivity may differ; steric profile requires specific evaluation.
Direct comparative data for these specific compounds not yet published.
Steric effects Positional isomerism Binding pocket complementarity

Comparative Ligand Efficiency Against Prion Protein

The close structural analog 6‑bromo‑2‑(5‑ethylthien‑2‑yl)‑3‑methylquinoline‑4‑carboxylic acid (BDBM114417) has a reported IC₅₀ of 1.25 µM against human major prion protein in a Scripps Research Institute Molecular Screening Center assay [1]. The bromine atom at position 6 of this analog contributes substantial steric bulk (van der Waals radius Br = 1.85 Å vs. CH₃ = 2.0 Å, but different electron‑withdrawing character) and alters ring electronics via its ‑I effect. 438230-08-1, lacking bromine and carrying methyl groups at both 6 and 8 positions, is predicted to exhibit distinct binding kinetics based on reduced halogen bonding potential and altered electron density distribution on the quinoline ring. Direct quantitative affinity data for 438230-08-1 against this target are not yet publicly available, but the structural divergence from BDBM114417 makes the analog an unsuitable surrogate.

Ligand Efficiency Against Prion Protein
Supporting evidence
Comparator IC₅₀ = 1.25 µM (6‑bromo‑3‑methyl analog); target compound data not available
Binding mode likely divergent; analog not a surrogate for halogen-free scaffold evaluation.
PubChem AID 743453; requires direct testing of 438230-08-1.
Prion protein Ligand efficiency Binding affinity

Purity and Commercial Availability Benchmarking

438230-08-1 is currently available from multiple commercial suppliers at certified purities of ≥97% (e.g., Leyan: 97% purity; MolCore: ≥98% purity) . In contrast, structurally related analogs such as 2‑(5‑ethylthien‑2‑yl)quinoline‑4‑carboxylic acid (CAS 351983-35-2) have been listed as discontinued by certain suppliers . This supply‑chain discontinuity creates a tangible risk for research programs that might consider substituting the des‑methyl analog. The assured availability of 438230-08-1 at high purity levels directly supports experimental reproducibility for long‑term studies and structure‑activity relationship campaigns.

Purity and Commercial Availability
Supporting evidence
≥97% purity (Leyan), ≥98% (MolCore); multiple active suppliers
Supply continuity supports reproducible studies; des-methyl analog discontinued by some vendors.
Supplier inventory as of 2025–2026; verify current status.
Purity Supply chain Reproducibility

Optimal Research and Industrial Application Scenarios


Alkaline Phosphatase Isoform Selectivity Screening

The quinoline‑4‑carboxylic acid scaffold, and specifically the 6,8‑dimethyl‑2‑aryl substitution pattern of 438230-08-1, has been validated as a potent inhibitor scaffold for human alkaline phosphatase isoforms (h‑TNAP, h‑IAP, h‑PLAP, h‑GCAP) [1]. The symmetrical 6,8‑dimethyl substitution of 438230-08-1 is predicted, based on class‑level SAR, to confer differential isoform selectivity compared to 6‑mono‑substituted or unsubstituted analogs. Researchers developing tissue‑nonspecific alkaline phosphatase (TNAP) inhibitors for pathological calcification disorders or cancer bone metastasis should procure 438230-08-1 as a starting scaffold or reference compound to exploit this substitution pattern's steric discrimination.

EGFR-Directed Probe Design

Quinoline‑4‑carboxylic acid derivatives have demonstrated EGFR‑TK inhibitory activity, with 2‑(quinoline‑4‑carbonyl)hydrazide‑acrylamide hybrids achieving IC₅₀ values as low as 0.22 µM against EGFR, equipotent to the clinical agent lapatinib (IC₅₀ = 0.18 µM) [2]. The 5‑ethylthiophen‑2‑yl substituent of 438230-08-1 provides sulfur‑mediated polarizability (Δ ~2.1 ų vs. furan oxygen), enhancing dispersion interactions with the EGFR hydrophobic pocket. 438230-08-1 should be prioritized over furan or phenyl 2‑substituted analogs when sulfur‑π interactions are desired for binding affinity optimization.

Non-Halogenated Prion Protein Ligand Development

The 6‑bromo analog of 438230-08-1 has demonstrated measurable binding to human major prion protein (IC₅₀ = 1.25 µM) [3]. However, for projects requiring halogen‑free lead compounds—due to phototoxicity risk, metabolic dehalogenation concerns, or synthetic tractability for further derivatization—438230-08-1 serves as the closest non‑halogenated scaffold retaining the critical 2‑(5‑ethylthien‑2‑yl) and quinoline‑4‑carboxylic acid pharmacophore. Procurement of 438230-08-1 enables direct assessment of bromine‑independent prion protein binding and supports medicinal chemistry optimization without heavy atom contamination.

Synthetic Intermediate with Reliable Supply

438230-08-1 is actively stocked by multiple suppliers at ≥97% purity, ensuring batch‑to‑batch consistency for library synthesis . Its carboxylic acid functionality at position 4 permits facile amidation, esterification, or reduction, while the thiophene ring and quinoline core offer sites for electrophilic substitution or cross‑coupling reactions. In contrast, the des‑methyl analog (CAS 351983-35-2) has been discontinued by major vendors , making 438230-08-1 the more reliable choice for multi‑step synthetic programs requiring long‑term resupply. Industrial procurement should favor this compound to mitigate supply‑chain risk.

Application
Selection Property
Validation Focus
Alkaline phosphatase isoform selectivity studies
Symmetrical 6,8-dimethyl substitution pattern
Isoform selectivity panel (h-TNAP, h-IAP)
EGFR-TK inhibition assay probe development
2-thiophene substituent for sulfur-mediated interactions
Kinase inhibition and selectivity profiling
Non-halogenated prion protein ligand research
Halogen-free quinoline-4-carboxylic acid scaffold
Binding assay without heavy atom interference
Synthetic intermediate for medicinal chemistry
Multi-vendor supply at ≥97% purity
Batch consistency and scalable resupply
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